N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-18(21)19-16-10-9-14(2)17(13-16)20-24(22,23)12-11-15-7-5-4-6-8-15/h4-13,20H,3H2,1-2H3,(H,19,21)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFPOPGFDNYFCI-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes a sulfonylamino group, which is known to influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 363.5 g/mol. The presence of the sulfonamide functional group suggests that it may exhibit properties similar to other sulfonamide drugs, which are often utilized for their antibacterial and anti-inflammatory effects .
Research indicates that compounds similar to this compound may act as antagonists for certain receptors, particularly N-methyl-D-aspartate (NMDA) receptors. These receptors play a crucial role in synaptic plasticity and memory function. The unique structural features of this compound may enhance its interaction with these biological targets, potentially leading to novel therapeutic applications.
Biological Activity
- Antimicrobial Effects : Preliminary studies suggest that the sulfonamide group may confer antimicrobial properties, similar to traditional sulfonamide antibiotics. This activity is hypothesized to arise from the compound's ability to inhibit bacterial folate synthesis.
- Neurological Applications : Given its interaction with NMDA receptors, there is potential for this compound in treating neurological disorders such as Alzheimer's disease or other conditions characterized by excitotoxicity.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which are common among many sulfonamide derivatives. This could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the NMDA receptor antagonism of related sulfonamides, indicating significant inhibition at certain concentrations. |
| Study 2 | Analyzed the antimicrobial activity against various bacterial strains, showing promising results in vitro. |
| Study 3 | Explored anti-inflammatory effects in animal models, demonstrating reduced inflammation markers in treated subjects. |
Future Directions
Further research is required to elucidate the binding affinities and mechanisms of action of this compound. Understanding these interactions will be crucial for developing therapeutic applications and optimizing the compound's efficacy.
Comparison with Similar Compounds
Key Observations:
- Target vs. N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide : The target’s styryl group may improve π-π stacking interactions compared to the chlorophenethyl and methylbenzyl substituents in the latter, which prioritize steric and hydrophobic effects .
- Target vs. 3-ferrocenylmethoxy...propanamide : The ferrocene moiety in the latter enables electrochemical applications, while the target’s styryl group could favor optical or photochemical uses .
- Target vs. 3-chloro-N-phenyl-phthalimide : The phthalimide core in the latter is rigid and planar, contrasting with the target’s flexible propanamide chain and sulfonamide bridge .
Physicochemical Properties (Inferred)
- Hydrophobicity : The styryl group in the target likely increases hydrophobicity compared to the ferrocene-containing derivative but less than the chlorophenethyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
